![molecular formula C19H17N3O3 B5225559 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B5225559.png)
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural products, particularly alkaloids
将来の方向性
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research will likely continue to explore new synthesis methods and potential applications of these compounds in medicine and other fields .
作用機序
Target of Action
Similar compounds have shown activity against various enzymes and receptors such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii, and hdm2 ubiquitin ligase (e3) . These targets play crucial roles in cellular processes such as apoptosis, DNA damage repair, and cell cycle regulation .
Mode of Action
Based on the activities of structurally similar compounds, it can be hypothesized that the compound may interact with its targets to promote apoptosis, repair dna damage, and induce cell cycle arrest .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell growth and proliferation, dna repair, and apoptosis .
Result of Action
The compound has been associated with anti-proliferative and anti-invasive activity against glioblastoma cells . It shows potent anti-proliferative activity with a half maximal effective concentration of less than 3 μM against primary patient-derived glioblastoma cells . It effectively inhibits invasion and tumor growth of 3D primary glioma cultures in a basement membrane matrix . This suggests that the compound could inhibit both the proliferation and invasive spread of glioma .
準備方法
The synthesis of 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of phenylethylamines with appropriate precursors under acidic conditions, such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis platforms.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.
科学的研究の応用
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
類似化合物との比較
Similar compounds to 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione include other isoquinoline derivatives such as:
Angustureine: A natural alkaloid with a similar isoquinoline core structure.
Papaverine: An isoquinoline alkaloid used as a vasodilator in medicine.
Quinoline: A structural isomer of isoquinoline, commonly used in the synthesis of antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxy and phenylethyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(2-phenylethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-15-8-4-7-13-14(15)11-20-17-16(13)18(24)21-19(25)22(17)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWONSKCLXFIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5225490.png)
![5-amino-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B5225498.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}bicyclo[2.2.1]heptan-2-amine](/img/structure/B5225510.png)
![17-benzyl-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5225511.png)
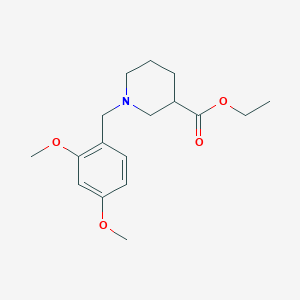
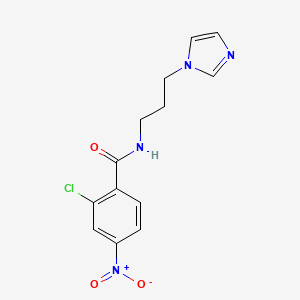
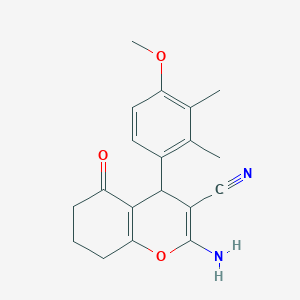
![2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B5225536.png)
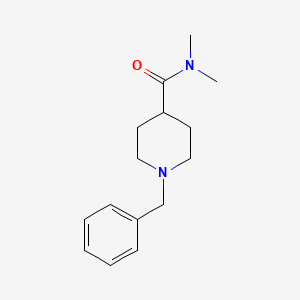
![N-(2,3-dihydro-1H-inden-2-yl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5225545.png)
![(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5225546.png)
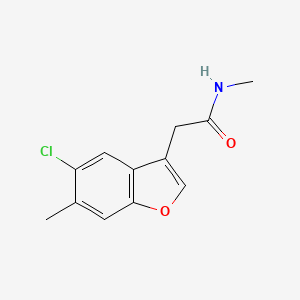
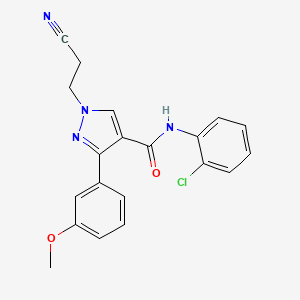
![(4Z)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B5225577.png)
